molecular formula C19H18N4O2 B5522575 N-(3-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

N-(3-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea

Cat. No.: B5522575
M. Wt: 334.4 g/mol
InChI Key: ISXWOJOBUVXRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPPOU, and it belongs to the class of urea derivatives.

Scientific Research Applications

Cytokinin Activity

N-(3-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea and its derivatives have been studied for their cytokinin activity, which is crucial in plant growth and development. For instance, N-phenyl-N'-(4-pyridyl)urea derivatives were synthesized and tested for cytokinin activity in tobacco callus bioassays, demonstrating significant activity in some compounds (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).

Enzyme Inhibition and Anticancer Properties

Some urea derivatives, including those structurally related to this compound, have been explored for their enzyme inhibition properties and potential anticancer effects. Research has shown that certain derivatives can inhibit enzymes like urease and β-glucuronidase, and exhibit in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).

Structural Design for Nonlinear Optics

Urea derivatives have been used in the design of materials for nonlinear optical (NLO) applications. Studies have shown that certain urea derivatives can be utilized for molecular complexation in the crystal engineering of noncentrosymmetric structures, which are essential for NLO behavior (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Environmental Applications

Urea derivatives, including those related to this compound, have been evaluated in environmental contexts, such as in the degradation of antimicrobials like triclosan and triclocarban using electro-Fenton systems. These studies contribute to understanding the environmental fate and degradation pathways of antimicrobials (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).

Anion Binding and Metal Complexation

The anion binding properties of urea derivatives have been investigated, highlighting their potential in forming complexes with metal ions. This property is significant in areas like supramolecular chemistry and materials science. For example, studies on mixed N,S-donor 2-ureidopyridine ligands have shown their capability in binding metal ions and anions through simultaneous coordination and hydrogen bonding interactions (Qureshi, Yufit, Howard, & Steed, 2009).

Properties

IUPAC Name

1-(3-methylphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-4-3-5-16(12-13)21-19(24)20-15-7-9-17(10-8-15)25-18-11-6-14(2)22-23-18/h3-12H,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXWOJOBUVXRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.